N-(2,6-Dimethylcyclohexyl)prop-2-enamide
Description
N-(2,6-Dimethylcyclohexyl)prop-2-enamide is an acrylamide derivative featuring a 2,6-dimethylcyclohexyl substituent. Its molecular formula is inferred as C₁₁H₁₈NO, comprising a prop-2-enamide backbone (C₃H₅NO) linked to a bulky, hydrophobic 2,6-dimethylcyclohexyl group (C₈H₁₃).
Properties
IUPAC Name |
N-(2,6-dimethylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4,8-9,11H,1,5-7H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXAAXXSCACPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NC(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide typically involves the reaction of 2,6-dimethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-(2,6-Dimethylcyclohexyl)prop-2-enamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from : Phosphoramidocyanidates
describes 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate (C₁₁H₂₁N₂O₂P), which shares the 2,6-dimethylcyclohexyl substituent but differs in the parent structure (phosphoramidocyanidate vs. acrylamide). Key distinctions include:
| Property | N-(2,6-Dimethylcyclohexyl)prop-2-enamide | 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate |
|---|---|---|
| Molecular Formula | C₁₁H₁₈NO | C₁₁H₂₁N₂O₂P |
| Functional Group | Acrylamide | Phosphoramidocyanidate |
| Steric Hindrance | Moderate (cyclohexyl + acrylamide) | High (phosphorus center + dimethyl groups) |
| Potential Reactivity | Polymerization (via acrylamide double bond) | Hydrolysis susceptibility (P–N/P–O bonds) |
The 2,6-dimethylcyclohexyl group in both compounds likely imparts hydrophobicity and conformational rigidity , but the acrylamide’s unsaturated bond offers reactivity distinct from the phosphorus-containing analog .
Phenoxy-Acetamide Derivatives from
lists complex amides with 2,6-dimethylphenoxyacetamido moieties (e.g., compounds m, n, o). These share the 2,6-dimethyl substitution pattern but on a phenyl ring rather than a cyclohexyl group. Comparisons include:
| Property | This compound | 2,6-Dimethylphenoxyacetamido Derivatives |
|---|---|---|
| Aromaticity | Non-aromatic (cyclohexyl) | Aromatic (phenyl) |
| Solubility | Likely lower in polar solvents | Higher due to phenoxy oxygen |
| Biological Activity | Unreported | Potential pharmacological activity (e.g., protease inhibition inferred from structural complexity) |
The cyclohexyl group may enhance metabolic stability compared to phenyl analogs, while the phenoxy moiety’s polarity could improve solubility .
Acrylamide Analogues from : N-(2,2-Dimethoxyethyl)prop-2-enamide
discusses N-(2,2-Dimethoxyethyl)prop-2-enamide (C₇H₁₃NO₃), which shares the acrylamide backbone but substitutes the cyclohexyl group with a 2,2-dimethoxyethyl chain. Key differences:
| Property | This compound | N-(2,2-Dimethoxyethyl)prop-2-enamide |
|---|---|---|
| Polarity | Hydrophobic (cyclohexyl) | Polar (methoxy groups) |
| Synthetic Accessibility | Requires cyclohexyl derivatization | Easier via ether-forming reactions |
| Applications | Unreported; potential polymer monomer | Likely intermediate in drug synthesis |
The dimethoxyethyl group’s electron-rich ether bonds may facilitate hydrogen bonding, contrasting with the steric bulk of dimethylcyclohexyl .
Research Implications and Limitations
- Reactivity: The acrylamide double bond enables polymerization, akin to industrial uses of similar monomers .
- Synthesis Challenges : Steric hindrance from the 2,6-dimethylcyclohexyl group may complicate purification compared to less bulky analogs.
Limitations : Absence of experimental data (e.g., melting points, NMR spectra) in the evidence restricts quantitative comparisons.
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